1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-
Overview
Description
1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-, commonly referred to as 4-morpholinylpropanone, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of properties, including biochemical and physiological effects, that make it an attractive option for laboratory experiments.
Scientific Research Applications
Photophysics and Photochemistry Insights
The study of 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone (closely related to the compound of interest) in photochemistry and photophysics has revealed significant insights. Through absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy, researchers have developed a four-level kinetic scheme explaining observed excited state processes, highlighting a strong solvent effect on excited state lifetimes. These findings are pivotal in understanding the excited state properties of similar compounds, facilitated by molecular modeling calculations (Morlet‐Savary et al., 2008).
Synthetic Advances
The synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine showcases the versatility and reactivity of morpholino phenyl ketones in producing potentially biologically active molecules. This synthetic route emphasizes the operational ease, short reaction time, and high yield, indicating the compound's adaptability in various chemical transformations (Tan Bin, 2011).
Enamine Chemistry and Stereochemistry
Research into the stereochemistry of reactions between αβ-unsaturated acid chlorides and enamines derived from 2-methylcyclohexanone, including morpholine enamines, has revealed selective and stereochemically significant transformations. These findings contribute to a deeper understanding of enamine reactivity, offering pathways to stereocontrolled synthetic processes (Hickmott et al., 1974).
Antidepressant Activity Evaluation
The synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for antidepressant activities highlight the therapeutic potential of morpholine derivatives. Through a divergent synthetic method, this compound was tested in a mice forced swimming test, demonstrating its worth for further investigation in antidepressant activity (Tao Yuan, 2012).
Ionic Liquids for Selective Transport
Studies utilizing room-temperature ionic liquids (RTILs) in supported liquid membranes for the selective transport of organic molecules, including morpholine, demonstrate the potential of morpholine derivatives in separation technologies. This research shows the importance of selecting the right RTIL/membrane combination for achieving high selectivity in the transport of specific solutes (Branco et al., 2002).
properties
IUPAC Name |
2-methyl-2-morpholin-4-yl-1-(4-phenylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,21-12-14-23-15-13-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHRBPNIADRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888742 | |
Record name | 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)- | |
CAS RN |
94576-68-8 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94576-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094576688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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